molecular formula C16H16Cl2FN3O B6444998 5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine CAS No. 2640865-56-9

5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine

Cat. No.: B6444998
CAS No.: 2640865-56-9
M. Wt: 356.2 g/mol
InChI Key: OCHZAZHWPDZZAE-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine is a complex organic compound known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to interact with specific molecular targets, making it an interesting subject for research and development.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps One common route starts with the fluorination of a pyridine ring, followed by chlorination

  • Industrial Production Methods: : Industrial production often relies on batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

  • Types of Reactions: : The compound can undergo various reactions, including:

    • Oxidation: : Reacting with oxidizing agents to form different oxidized products.

    • Reduction: : Using reducing agents to alter its functional groups.

    • Substitution: : Nucleophilic and electrophilic substitution reactions are common.

  • Common Reagents and Conditions: : Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. Conditions often involve controlled temperatures and the presence of solvents such as ethanol or dichloromethane.

  • Major Products: : Depending on the reaction type, products can range from simpler derivatives to complex rearranged structures.

Scientific Research Applications

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its potential as a lead compound in drug development, especially targeting specific pathways in diseases.

  • Industry: : Used in the development of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets, often involving binding to enzyme active sites or receptor proteins. These interactions can modulate various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Compared to other compounds in its class, 5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine offers unique advantages such as enhanced stability and specificity in its interactions. Similar compounds include:

  • 5-chloro-2-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine

  • 5-chloro-2-(4-{[(3-chloropyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine

Properties

IUPAC Name

5-chloro-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2FN3O/c17-12-7-14(19)16(21-8-12)22-5-2-11(3-6-22)10-23-15-1-4-20-9-13(15)18/h1,4,7-9,11H,2-3,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHZAZHWPDZZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=C(C=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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